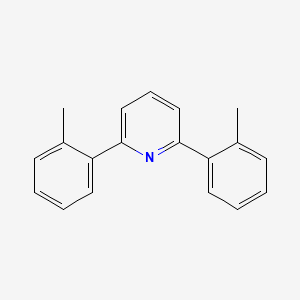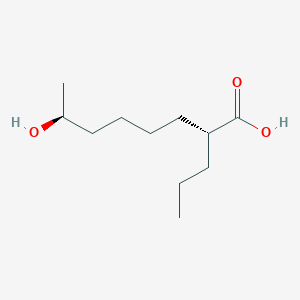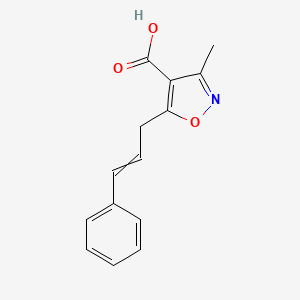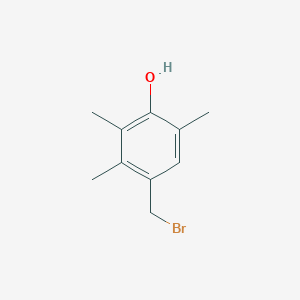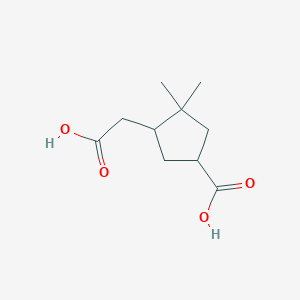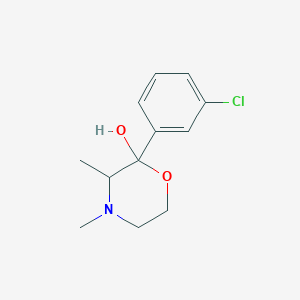
1-Phenyldec-3-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Phenyldec-3-en-1-one is an organic compound with the molecular formula C16H22O It is characterized by a phenyl group attached to a dec-3-en-1-one backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Phenyldec-3-en-1-one can be synthesized through several methods. One common approach involves the aldol condensation of benzaldehyde with 1-decanone in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization .
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and controlled reaction environments ensures high purity and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Phenyldec-3-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert this compound to its corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl group in this compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in carbon tetrachloride for bromination.
Major Products Formed:
Oxidation: Formation of benzoic acid and decanoic acid.
Reduction: Formation of 1-phenyldec-3-en-1-ol.
Substitution: Formation of brominated derivatives of this compound.
Applications De Recherche Scientifique
1-Phenyldec-3-en-1-one has diverse applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of various organic compounds and as a reagent in organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of therapeutic agents.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals due to its aromatic properties
Mécanisme D'action
The mechanism of action of 1-Phenyldec-3-en-1-one involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways are subject to ongoing research, but its effects are believed to be mediated through its aromatic and electrophilic properties .
Comparaison Avec Des Composés Similaires
1-Phenyl-1,3-octadecanedione: Similar in structure but with a longer carbon chain.
1-Phenyl-2-propanone: A shorter chain analog with different reactivity.
Uniqueness: 1-Phenyldec-3-en-1-one is unique due to its specific carbon chain length and the presence of a phenyl group, which imparts distinct chemical and physical properties. Its reactivity and applications differ from those of shorter or longer chain analogs, making it valuable in specific synthetic and industrial processes .
Propriétés
Numéro CAS |
651726-58-8 |
|---|---|
Formule moléculaire |
C16H22O |
Poids moléculaire |
230.34 g/mol |
Nom IUPAC |
1-phenyldec-3-en-1-one |
InChI |
InChI=1S/C16H22O/c1-2-3-4-5-6-7-11-14-16(17)15-12-9-8-10-13-15/h7-13H,2-6,14H2,1H3 |
Clé InChI |
JVQDLTSIHCDURM-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC=CCC(=O)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


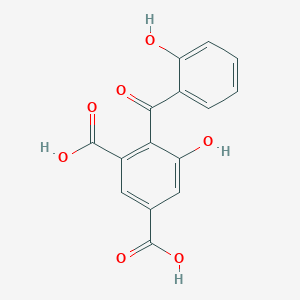

![(2,3,5,6-Tetramethyl-1,4-phenylene)bis[(4-aminophenyl)methanone]](/img/structure/B12538557.png)
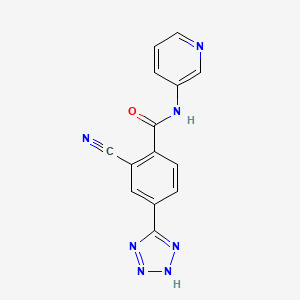


![6-[3-(2-Hydroxyphenyl)-3,4-dihydroquinoxalin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12538592.png)
